molecular formula C8H15NO2 B1606670 Ethyl 2-(pyrrolidin-2-yl)acetate CAS No. 5027-77-0

Ethyl 2-(pyrrolidin-2-yl)acetate

Cat. No. B1606670
CAS RN: 5027-77-0
M. Wt: 157.21 g/mol
InChI Key: MYUVDBULNNBWOG-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrrolidin-2-yl)acetate is a chemical compound that is commonly used in scientific research. It is a derivative of pyrrolidine and is also known as ethyl 2-pyrrolidinylacetate. The compound has a variety of applications in the field of chemistry and biology, and its synthesis and mechanism of action have been extensively studied.

Scientific Research Applications

1. Pyrrolidine in Drug Discovery

  • Summary of Application: Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Ethyl 2-(pyrrolidin-2-yl)acetate Hydrochloride

  • Summary of Application: This compound is used in chemical synthesis . Its specific applications are not detailed in the source.
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

3. Pyrrolidine in HIV Inhibitors

  • Summary of Application: Pyrrolidine derivatives have been used in the synthesis of HIV inhibitors . A series of HIV inhibitors containing a 3-hydroxy-1,5-dihydro-pyrrol-2-one moiety were developed as derivatives of 2-hydroxy-3-heteroaryl acrylic acid inhibitors (HHAAs) .
  • Methods of Application: The cyclic modification of the chelating entity of HHAA provided a favorable configuration for the coordination of two metal ions in HIV, which improved not only enzymatic activity .
  • Results or Outcomes: The modification led to improved enzymatic activity, suggesting potential effectiveness in inhibiting HIV .

3. Pyrrolidine in HIV Inhibitors

  • Summary of Application: Pyrrolidine derivatives have been used in the synthesis of HIV inhibitors . A series of HIV inhibitors containing a 3-hydroxy-1,5-dihydro-pyrrol-2-one moiety were developed as derivatives of 2-hydroxy-3-heteroaryl acrylic acid inhibitors (HHAAs) .
  • Methods of Application: The cyclic modification of the chelating entity of HHAA provided a favorable configuration for the coordination of two metal ions in HIV, which improved not only enzymatic activity .
  • Results or Outcomes: The modification led to improved enzymatic activity, suggesting potential effectiveness in inhibiting HIV .

properties

IUPAC Name

ethyl 2-pyrrolidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUVDBULNNBWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40319840
Record name Ethyl (pyrrolidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyrrolidin-2-yl)acetate

CAS RN

5027-77-0
Record name 2-Pyrrolidineacetic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5027-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 351296
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5027-77-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (pyrrolidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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